molecular formula C16H14ClN3O2 B2803837 N1-(4-chlorophenyl)indoline-1,2-dicarboxamide CAS No. 1101205-90-6

N1-(4-chlorophenyl)indoline-1,2-dicarboxamide

Cat. No.: B2803837
CAS No.: 1101205-90-6
M. Wt: 315.76
InChI Key: DFTPNFGEKAUHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-Chlorophenyl)indoline-1,2-dicarboxamide is a synthetic small molecule characterized by an indoline core substituted with two carboxamide groups, one of which is linked to a 4-chlorophenyl moiety. These compounds often exhibit modulated biological activity depending on their core structure, stereochemistry, and substituent patterns .

Properties

IUPAC Name

1-N-(4-chlorophenyl)-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c17-11-5-7-12(8-6-11)19-16(22)20-13-4-2-1-3-10(13)9-14(20)15(18)21/h1-8,14H,9H2,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTPNFGEKAUHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenyl)indoline-1,2-dicarboxamide typically involves the reaction of 4-chloroaniline with indoline-1,2-dicarboxylic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. Common reagents include acetic anhydride, sulfuric acid, and sodium hydroxide. The reaction conditions are optimized to ensure the formation of the desired product with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures consistent product quality. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenyl)indoline-1,2-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N1-(4-chlorophenyl)indoline-1,2-dicarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Eribaxaban

  • Core Structure : Pyrrolidine-1,2-dicarboxamide.
  • Substituents : N1-(4-chlorophenyl), N2-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl), 4-methoxy group.
  • Target : Factor Xa (fXa) inhibitor.
  • Key Data :
    • Demonstrated anticoagulant activity in preclinical studies.
    • Entered Phase II clinical trials but was discontinued in favor of apixaban due to optimization challenges.
    • Stereochemistry (R,R-configuration) and L-shaped 3D conformation critical for target binding .

N1-(Isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide Derivatives

  • Core Structure : Pyrrolidine-1,2-dicarboxamide.
  • Substituents: N1-(isoquinolin-5-yl), N2-(p-bromophenyl).
  • Target : TRPV1 antagonist.
  • Key Data :
    • Compound 3b showed potent antagonism against capsaicin-activated TRPV1 (IC50 = 0.084 μM) and proton-activated TRPV1 (IC50 = 0.313 μM).
    • The p-bromo substitution on the phenyl ring enhanced potency .

(S)-N1-(Thiazol-2-yl)pyrrolidine-1,2-dicarboxamide Derivatives

  • Core Structure : Pyrrolidine-1,2-dicarboxamide.
  • Substituents : N1-(thiazol-2-yl), N2-aryl groups.
  • Target : Dual PI3Kα/HDAC6 inhibitors.
  • Key Data :
    • Exhibited selective anti-cancer activity by targeting oncogenic signaling pathways.
    • Substitutions at the thiazole ring influenced selectivity for PI3Kα over other isoforms .

Lu AF21934

  • Core Structure : Cyclohexane-1,2-dicarboxamide.
  • Substituents : N1-(3,4-dichlorophenyl).
  • Target : mGlu4-positive allosteric modulator.
  • Key Data: Evaluated in rodent and primate models for alleviating L-DOPA-induced dyskinesia in Parkinson’s disease. Dichlorophenyl substitution enhanced blood-brain barrier penetration compared to monochloro analogues .

N1-(4-Chlorophenyl)-N2-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide

  • Core Structure : Pyrrolidine-1,2-dicarboxamide.
  • Substituents : N1-(4-chlorophenyl), N2-(2-fluoro-4-(trifluoromethyl)phenyl), methyl group.
  • Physicochemical Properties: Molecular weight: 457.854 g/mol. XlogP: 4.3 (indicative of high lipophilicity). Hydrogen bond donors/acceptors: 1/6.
  • Therapeutic Potential: Designed for CNS targets due to favorable pharmacokinetic properties .

Comparative Analysis Table

Compound Core Structure Target Key Substituents Potency/Activity Reference ID
Eribaxaban Pyrrolidine Factor Xa 4-chlorophenyl, 2-fluoro-pyridinyl Phase II clinical candidate
TRPV1 Antagonist 3b Pyrrolidine TRPV1 Isoquinolin-5-yl, p-bromophenyl IC50 = 0.084 μM (capsaicin)
PI3Kα/HDAC6 Inhibitor Pyrrolidine PI3Kα/HDAC6 Thiazol-2-yl, aryl Submicromolar cancer cell GI50
Lu AF21934 Cyclohexane mGlu4 3,4-dichlorophenyl Anti-dyskinesia in PD models
C-CCR1 Ligand Pyrrolidine CCR1 4-chlorophenyl, trifluoromethyl High lipophilicity (XlogP 4.3)

Key Structural Determinants of Activity

Core Flexibility : Pyrrolidine-based compounds (e.g., Eribaxaban) exhibit conformational rigidity, enhancing target binding, while cyclohexane cores (e.g., Lu AF21934) improve CNS bioavailability .

Halogen Substitutions : The 4-chlorophenyl group enhances target affinity and metabolic stability across multiple derivatives .

Stereochemistry : (R,R)-configuration in Eribaxaban and (S)-configuration in PI3Kα/HDAC6 inhibitors are critical for enantioselective activity .

Aromatic Modifications : Electron-withdrawing groups (e.g., trifluoromethyl, bromo) optimize potency by modulating electronic and steric interactions .

Biological Activity

N1-(4-chlorophenyl)indoline-1,2-dicarboxamide is a synthetic compound recognized for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features an indoline core structure characterized by a fused benzene and pyrrole ring. The compound is substituted with a 4-chlorophenyl group and two carboxamide functional groups, which enhance its chemical reactivity and biological properties. The structural uniqueness contributes to its potential applications in medicinal chemistry.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, showcasing potential as a therapeutic agent in treating infections.

2. Anticancer Activity

The compound has been investigated for its anticancer properties, with studies demonstrating its ability to inhibit the proliferation of cancer cells. For instance, it has shown effectiveness in inducing apoptosis in A549 lung carcinoma cells by increasing the levels of pro-apoptotic proteins and causing cell cycle arrest at the G0/G1 phase .

3. Anti-inflammatory Effects

This compound has also been noted for its anti-inflammatory effects. It may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation, thereby reducing inflammatory responses.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in disease pathways.
  • Receptor Modulation : It can bind to receptors involved in cellular signaling processes, altering their activity and leading to therapeutic effects.

Research Findings

A summary of key research findings related to this compound is presented below:

StudyFocusKey Findings
Antimicrobial ActivityDemonstrated significant inhibition against various bacterial strains.
Anticancer ActivityInduced apoptosis in A549 cells; increased levels of cyclin D1 and phosphorylated p53.
Anti-inflammatory EffectsShowed potential to modulate inflammatory pathways effectively.

Case Studies

Case Study 1: Anticancer Activity in Lung Carcinoma
In a controlled study involving A549 lung carcinoma cells, treatment with this compound resulted in reduced cell viability and increased apoptotic markers. The compound's mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to assess the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited a broad spectrum of antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.